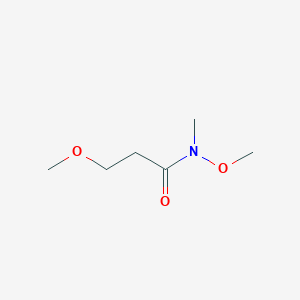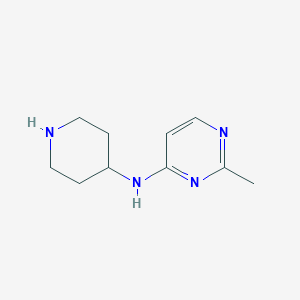
2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine” is a compound with the CAS Number: 1556130-56-3 . It has a molecular weight of 192.26 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H16N4/c1-14(9-2-5-11-6-3-9)10-4-7-12-8-13-10/h4,7-9,11H,2-3,5-6H2,1H3 . This indicates the presence of a pyrimidine ring and a piperidine ring in the structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved data, piperidine derivatives are known to undergo various reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 192.26 . Further physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
- 2-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine derivatives have shown significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents, exerting effects through both anti-angiogenic and cytotoxic pathways (Kambappa et al., 2017).
Pharmacological Evaluation
- As part of a series of aminopyrimidines, this compound has been evaluated for its potential as a 5-HT1A agonist. This exploration is important in the development of novel pharmacological agents (Dounay et al., 2009).
Antibacterial Activity
- Piperidine containing pyrimidine imines, including derivatives of this compound, have been synthesized and evaluated for antibacterial activity, marking their significance in the field of antimicrobial research (Merugu et al., 2010).
Dual-Action Hypoglycemic Agents
- Novel derivatives have been identified as potent dual-acting hypoglycemic agents, activating both GK and PPARγ. This highlights the compound's potential in the treatment of diabetes (Song et al., 2011).
Antitumor Activity
- Certain 4-aminopiperidine derivatives, including those similar to this compound, have been tested for antitumor activity on mouse models, indicating their potential in cancer therapy (Aldobaev et al., 2021).
Neuropathic Pain Treatment
- Derivatives based on the pyrimidine scaffold, including this compound, have been synthesized and evaluated as sigma-1 receptor antagonists for treating neuropathic pain (Lan et al., 2014).
Synthesis and Quality Control
- The compound has been involved in studies for the synthesis of related substances and in the development of methods for quality control in pharmaceuticals (Ye et al., 2012).
Inhibitors for Deoxycytidine Kinase
- It is a key intermediate in the synthesis of potent inhibitors for deoxycytidine kinase, an enzyme significant in cancer treatment (Zhang et al., 2009).
Future Directions
Piperidine derivatives, including “2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine”, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring new synthesis methods and potential applications of these compounds in the pharmaceutical industry.
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways that regulate growth and survival . Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
This compound interacts with its target, PKB, as an ATP-competitive inhibitor . It provides nano-molar inhibition with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This compound modulates biomarkers of signaling through PKB in vivo .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It modulates biomarkers of signaling through PKB in vivo .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines and their derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecule it is interacting with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-methyl-N-piperidin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-12-7-4-10(13-8)14-9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVDWXHWXVUDFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
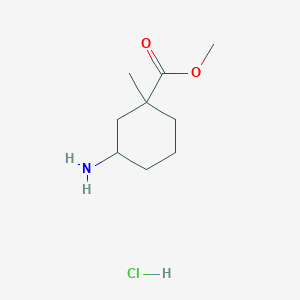
![Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2406223.png)
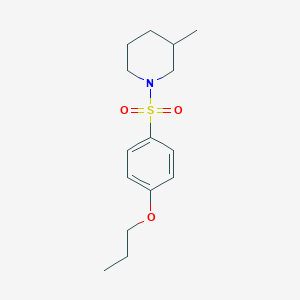
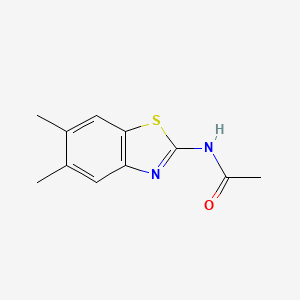
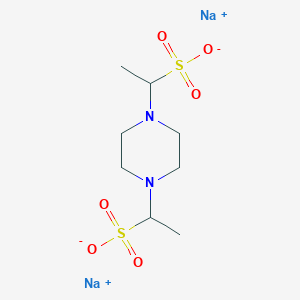
![N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2406230.png)
![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)
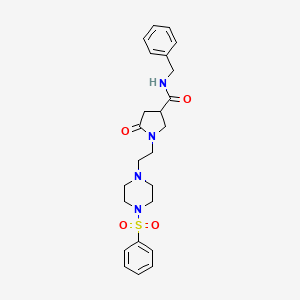
![2-Butan-2-ylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2406236.png)
![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2406239.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)
